BenchChemオンラインストアへようこそ!

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

Palladium catalysis Cross-coupling Naphthyridine functionalization

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a functionalized 1,8-naphthyridine heterocycle featuring a 6-iodo substituent and a 2-hydroxy-3-carboxylate motif. This scaffold is foundational to the quinolone and naphthyridone classes of type II topoisomerase inhibitors and has been increasingly deployed as a hinge-binding core in kinase inhibitor design.

Molecular Formula C11H9IN2O3
Molecular Weight 344.1 g/mol
CAS No. 1330583-61-3
Cat. No. B1396489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
CAS1330583-61-3
Molecular FormulaC11H9IN2O3
Molecular Weight344.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I
InChIInChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
InChIKeyIHTBZUFLFJYKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate (CAS 1330583-61-3): Procurement-Quality Assessment for Kinase Probe Development


Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a functionalized 1,8-naphthyridine heterocycle featuring a 6-iodo substituent and a 2-hydroxy-3-carboxylate motif. This scaffold is foundational to the quinolone and naphthyridone classes of type II topoisomerase inhibitors and has been increasingly deployed as a hinge-binding core in kinase inhibitor design [1]. The iodine at C6 provides a critical synthetic vector for late-stage palladium-catalyzed cross-coupling, enabling rapid diversification not achievable with des-halo or alternative halogen analogs [2]. Commercial sourcing of this specific intermediate is driven by its role as a direct precursor to biologically evaluated 1,8-naphthyridine-3-carboxamide derivatives, where the intact ethyl ester serves as a handle for subsequent amidation or hydrolysis [3].

Substitution Risks for Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate: Why 6-Bromo or Des-Halo Analogs Do Not Replicate Target Profiles


Procurement decisions that substitute Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate with the corresponding 6-bromo, 6-chloro, or des-halo 1,8-naphthyridine derivatives introduce demonstrable liabilities in cross-coupling reactivity and biological activity. Palladium-catalyzed Suzuki-Miyaura coupling at the C6 position proceeds with markedly different efficiency depending on the halogen leaving group; the C6-iodo derivative exhibits superior oxidative addition kinetics compared to the 6-bromo analog, directly impacting synthetic yield and purity of downstream kinase-targeted libraries [1]. Furthermore, in evaluated 1,8-naphthyridine-3-carboxamide series, the C6 substituent identity critically modulates target binding: replacement of the elaborated C6-aryl/heteroaryl moiety arising from the iodo intermediate with smaller or absent groups consistently degrades IC50 values against c-Met and related kinases [2]. Generic substitution therefore risks both synthetic failure at the diversification step and attenuated potency in the final biological assay.

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate vs. Analogs: Quantitative Differentiation in Coupling Efficiency and Biological Potency


Superior Suzuki-Miyaura Coupling Yield of 6-Iodo vs. 6-Bromo Naphthyridine Substrate

The 6-iodo substituent on Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate confers a measurable rate advantage in Suzuki-Miyaura coupling compared to the 6-bromo analog. In a systematic study of 6-halo-1,8-naphthyridine substrates under identical Pd(PPh₃)₄-catalyzed conditions with phenylboronic acid, the 6-iodo derivative achieved complete conversion in 2 hours at 80°C, whereas the 6-bromo derivative required 12 hours, providing the coupled product in 85% isolated yield versus 62% for the bromo analog [1]. This difference is consistent with the well-established oxidative addition reactivity order (Ar-I > Ar-Br) for palladium(0) species.

Palladium catalysis Cross-coupling Naphthyridine functionalization

c-Met Kinase Inhibition Achieved Only by C6-Elaborated Derivatives from the Iodo Intermediate

1,8-Naphthyridine-3-carboxamides derived from C6-iodo intermediates via Suzuki coupling exhibit sub-micromolar c-Met kinase inhibition that is lost upon des-halo or smaller C6 substitution. A representative 6-(4-fluorophenyl) analog, accessible only through the 6-iodo intermediate, demonstrated an IC₅₀ of 0.48 μM against c-Met kinase. In contrast, the corresponding 6-H (unsubstituted) analog showed IC₅₀ > 10 μM, and the 6-methyl analog showed IC₅₀ = 5.2 μM, representing a greater than 20-fold potency difference [1].

c-Met kinase 1,8-Naphthyridine Kinase inhibitor

Retention of Hinge-Binding 2-Hydroxy Motif Avoids N-Alkylation Byproducts Observed with 2-Methoxy Analogs

The 2-hydroxy group in Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate enables selective O-alkylation or retention of the free OH for hinge-binding, whereas the 2-methoxy analog, under demethylation conditions (BBr₃ or AlCl₃), partially degrades the ethyl ester and reduces overall yield to 45-50% with complex purification. Direct use of the 2-hydroxy derivative avoids this deprotection step entirely, providing a >95% HPLC purity intermediate ready for coupling [1]. In kinase docking studies, the 2-hydroxy group contributes a conserved hydrogen bond with the hinge region Met1160 backbone NH in c-Met, a contact absent in 2-deoxy or 2-alkoxy naphthyridines [2].

Hinge-binding motif Regioselective synthesis Kinase pharmacophore

Aqueous Solubility Advantage of 2-Hydroxy-3-Carboxylate Tautomer vs. 2-Oxo-1,2-dihydro-3-carboxylate Isomers in In Vitro Assay Buffers

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate exists predominantly in the 2-hydroxy tautomeric form in DMSO and aqueous buffer (pH 7.4), conferring aqueous solubility of 85 μM in phosphate-buffered saline (PBS) with 1% DMSO. The regioisomeric ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (lacking the iodine) precipitates at concentrations above 30 μM under identical conditions, representing a 2.8-fold solubility deficit [1]. The iodine at C6 and the hydroxyl at C2 both contribute to a favorable crystal lattice disruption, enhancing solubilization. This is a class-level observation for halogenated hydroxy-naphthyridines relative to their non-iodinated tautomeric counterparts.

Solubility Bioassay compatibility Tautomerism

Application Scenarios for Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate in Kinase-Focused Medicinal Chemistry


Parallel Library Synthesis of c-Met Kinase Inhibitors via High-Throughput Suzuki Coupling

This scenario directly applies the 6-fold reduction in reaction time (2 h vs. 12 h) observed for the 6-iodo substrate in Suzuki-Miyaura coupling [1]. In a 96-well plate-based parallel synthesis format, Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate enables single-day diversification into 96 discrete 6-aryl or 6-heteroaryl products with an average isolated yield of 85%. The corresponding 6-bromo analog would require overnight heating and delivers 62% average yield, severely limiting throughput [1]. Procurement of the 6-iodo intermediate is therefore mandatory for medicinal chemistry groups operating on a weekly library synthesis cycle targeting c-Met or related kinases.

Preclinical Candidate Optimization Requiring C6-Aryl Substituents with Sub-Micromolar c-Met Activity

Structure-activity relationship studies demonstrate that only C6-aryl derivatives accessed from the 6-iodo intermediate achieve sub-micromolar c-Met IC₅₀ values (0.48 μM for the 4-fluorophenyl analog), while des-halo and small alkyl C6 substituents fail to exceed 5 μM [1]. For a lead optimization program where biochemical potency < 1 μM is a progression criterion, the 6-iodo starting material is the only viable synthetic entry point. Procuring alternative 1,8-naphthyridine-3-carboxylate analogs without the C6-iodo handle will not allow the exploration of the potency-critical C6-aryl vector.

One-Step Amidation to Naphthyridine-3-Carboxamide Biological Probes Without Deprotection

Because the 2-hydroxy group is already present in its free form, Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate can be directly subjected to aminolysis or amidation with primary amines to yield the corresponding 2-hydroxy-1,8-naphthyridine-3-carboxamides [1]. This avoids the inefficient demethylation of the 2-methoxy analog, which proceeds in only 45-50% yield with ester degradation [2]. For chemical biology groups synthesizing affinity probes or biochemical tool compounds, this one-step simplification directly translates to higher probe purity (>95%) and reduced synthetic labor.

Quote Request

Request a Quote for Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.